molecular formula C14H21NO3 B4700175 N-butyl-2-(4-methoxyphenoxy)propanamide

N-butyl-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4700175
M. Wt: 251.32 g/mol
InChI Key: ZJRNHKKETXNNNF-UHFFFAOYSA-N
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Description

This compound exhibits dual-agonistic activity on both peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ), making it a promising candidate for addressing glucose and lipid abnormalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-methoxyphenoxy)propanamide typically involves the reaction of 4-methoxyphenol with butylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of N-butyl-2-(4-methoxyphenoxy)propylamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-(4-methoxyphenoxy)propanamide has been investigated for its potential in various scientific research applications:

    Chemistry: Used as a model compound in studies of amide bond formation and cleavage.

    Biology: Studied for its effects on cellular metabolism and gene expression related to PPARα and PPARγ pathways.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia.

Mechanism of Action

The mechanism of action of N-butyl-2-(4-methoxyphenoxy)propanamide involves its dual-agonistic activity on PPARα and PPARγ. By activating these receptors, the compound modulates the expression of genes involved in glucose and lipid metabolism. This leads to improved insulin sensitivity, reduced blood glucose levels, and favorable changes in lipid profiles.

Comparison with Similar Compounds

Similar Compounds

    Muraglitazar: Another dual PPARα/γ agonist with similar therapeutic potential.

    Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.

    Fenofibrate: A PPARα agonist used to treat hyperlipidemia.

Uniqueness

N-butyl-2-(4-methoxyphenoxy)propanamide is unique in its balanced dual-agonistic activity on both PPARα and PPARγ, which allows it to address both glucose and lipid abnormalities simultaneously. This dual activity distinguishes it from compounds like rosiglitazone and fenofibrate, which target only one of the receptors.

Properties

IUPAC Name

N-butyl-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-5-10-15-14(16)11(2)18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNHKKETXNNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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